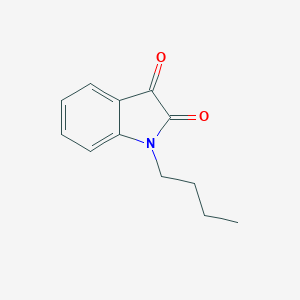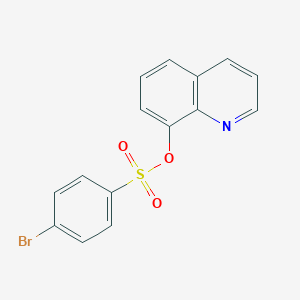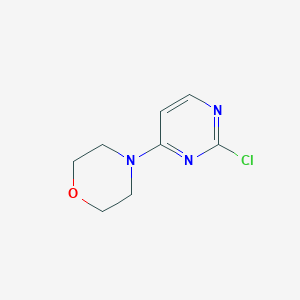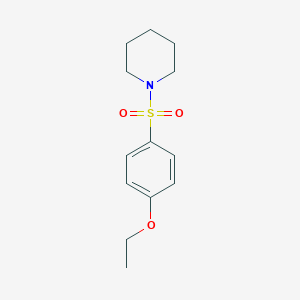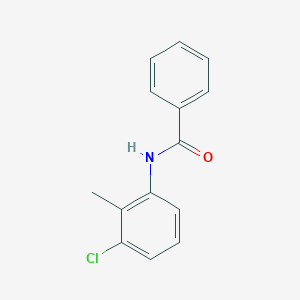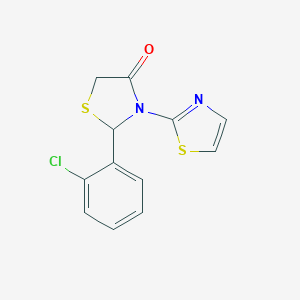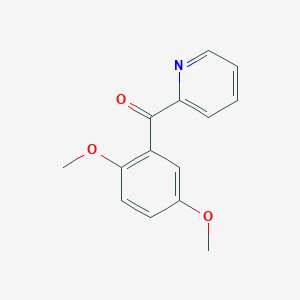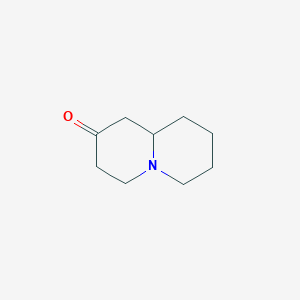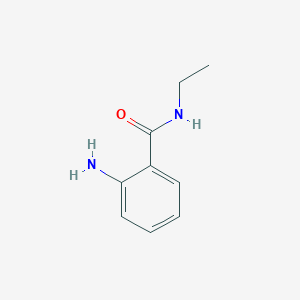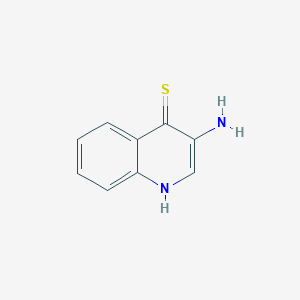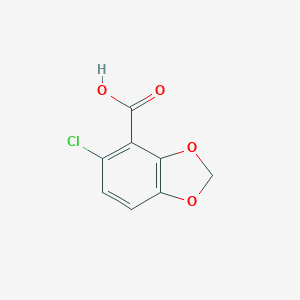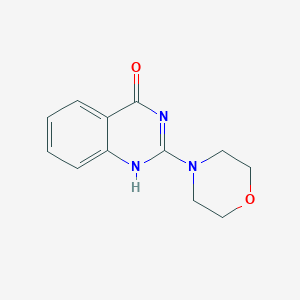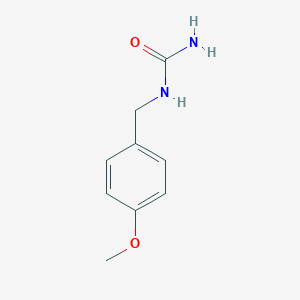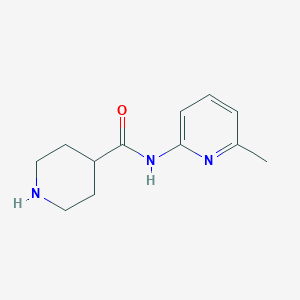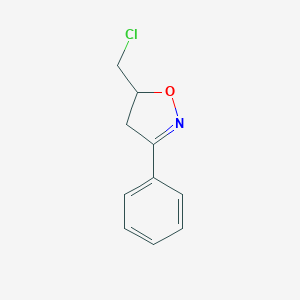
5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a versatile molecule that can be modified to create derivatives with different properties, making it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is its versatility. It can be easily modified to create derivatives with different properties, making it a promising candidate for drug development. Additionally, it has been shown to have low toxicity in animal models, making it a relatively safe compound to work with in the lab. However, one limitation of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole. One area of research is the development of derivatives with improved properties, such as increased solubility or better selectivity for certain enzymes or proteins. Another area of research is the development of new applications for this compound, such as its potential use in the treatment of other neurological disorders or viral infections. Additionally, further research is needed to fully understand the mechanism of action of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole and its potential side effects.
Synthesemethoden
The synthesis of 5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole is a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne and an azide to form a 1,2,3-triazole intermediate. This intermediate is then reacted with an aldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
62353-37-1 |
|---|---|
Produktname |
5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole |
Molekularformel |
C10H10ClNO |
Molekulargewicht |
195.64 g/mol |
IUPAC-Name |
5-(chloromethyl)-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H10ClNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
WLLQJFBIUIVVSH-UHFFFAOYSA-N |
SMILES |
C1C(ON=C1C2=CC=CC=C2)CCl |
Kanonische SMILES |
C1C(ON=C1C2=CC=CC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



